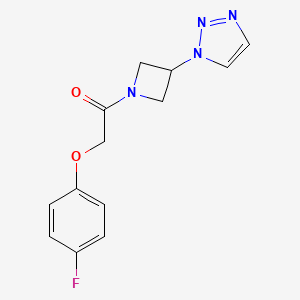

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-6-5-15-16-18/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMQOXQZVGIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling Reactions: The triazole and azetidine rings are then coupled with the 4-fluorophenoxy group using suitable coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in drug development due to its triazole moiety, which is known for its biological activity against various diseases.

Antimicrobial Activity

Research indicates that compounds containing triazole rings have potent antimicrobial properties. For instance:

- Inhibition of Fungal Growth : Studies have shown that triazole derivatives can inhibit the growth of fungal pathogens, making them potential candidates for antifungal drugs .

- Bacterial Inhibition : The compound has also shown activity against certain bacterial strains, suggesting its utility as an antibacterial agent.

Anti-inflammatory Properties

The triazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. In particular:

- NLRP3 Inflammasome Inhibition : Recent studies have highlighted the effectiveness of triazole derivatives in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition could lead to new treatments for inflammatory diseases like rheumatoid arthritis .

Agricultural Applications

The compound's unique structure may also find applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research into similar triazole compounds has indicated their effectiveness as fungicides. This suggests that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone could be developed into a novel agricultural chemical to protect crops from fungal infections.

Material Science Applications

In addition to biological applications, this compound may also be explored in material science.

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance the thermal and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for various industrial uses.

Case Studies and Research Findings

Several studies have documented the synthesis and application of triazole derivatives similar to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition of fungal pathogens with low IC50 values. |

| Study B | Anti-inflammatory | Showed significant inhibition of IL-1β release in NLRP3 inflammasome assays. |

| Study C | Agricultural | Evaluated as a potential fungicide with effective crop protection capabilities. |

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may play a role in binding to these targets, while the fluorophenoxy group can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone

- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenoxy)ethanone

Comparison: Compared to similar compounds, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone may exhibit unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound notable for its structural complexity and potential biological activities. The presence of the triazole and azetidine rings contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features:

- A triazole ring , known for stability and biological activity.

- An azetidine ring , which may influence membrane interactions.

- A phenoxy group , which can enhance lipophilicity and bioactivity.

Synthesis

The synthesis typically involves several steps:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction using azides and alkynes.

- Synthesis of the Azetidine Ring : Involves cyclization reactions with suitable precursors.

- Coupling and Functionalization : The triazole and azetidine are coupled, followed by the introduction of the phenoxy group through etherification reactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance:

- The triazole moiety is often associated with antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- The introduction of fluorine in the phenoxy group can enhance the compound's potency against resistant strains .

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions in enzymes, inhibiting their function.

- Membrane Interaction : The azetidine structure may disrupt microbial membranes, leading to cell death .

Case Studies

Several studies have highlighted the compound's potential:

Research Findings

Research has shown that derivatives of triazole compounds often exhibit a broad spectrum of biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a nucleophilic substitution reaction between 3-azetidinyl triazole derivatives and 4-fluorophenoxy acetyl chloride. Optimize parameters such as solvent polarity (e.g., anhydrous ethanol vs. DMF), catalyst selection (e.g., piperidine for base catalysis), and temperature (reflux vs. room temperature). Monitor reaction progress via TLC or HPLC to determine ideal stoichiometry and reaction time. Post-reaction purification via column chromatography or recrystallization (e.g., methanol/chloroform mixtures) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodology : Use 1H/13C NMR to confirm the presence of the azetidine ring, triazole protons, and 4-fluorophenoxy group. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, employ single-crystal X-ray diffraction (as demonstrated for structurally similar triazole-containing compounds) to resolve bond angles, torsion angles, and hydrogen-bonding networks .

Q. How can researchers conduct preliminary screening for biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodology : Perform in vitro enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) using fluorometric or colorimetric substrates. For antimicrobial studies, use standardized broth microdilution (CLSI guidelines) against Gram-positive/negative bacterial strains. Include positive controls (e.g., fluconazole for antifungal activity) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

- Methodology : Synthesize analogs with modifications to the triazole ring (e.g., 1,2,4-triazole vs. 1,2,3-triazole), azetidine substituents, or fluorophenoxy moiety. Test these analogs in parallel using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51) and validate with surface plasmon resonance (SPR) to quantify binding affinity. Correlate computational predictions with experimental IC50 values .

Q. What experimental approaches are recommended to resolve contradictory data in biological activity across studies?

- Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number). Investigate potential off-target effects via proteome-wide profiling (e.g., affinity pulldown-MS). Analyze compound purity using HPLC-UV/ELSD and confirm stability under assay conditions (e.g., incubation in serum for 24 hours). Cross-reference with structurally similar compounds (e.g., 1-(4-fluorophenyl)ethanone derivatives) to identify confounding structural motifs .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated during preclinical development?

- Methodology : Conduct in vitro metabolic assays using liver microsomes or hepatocytes to measure half-life (t1/2) and identify metabolites via LC-MS/MS . For PK studies, administer the compound to rodent models and collect plasma samples at timed intervals. Calculate bioavailability (F%), volume of distribution (Vd), and clearance (CL) using non-compartmental analysis. Compare with fluorinated analogs (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) to assess metabolic resistance .

Q. What strategies address challenges in enantioselective synthesis of chiral azetidine intermediates?

- Methodology : Employ asymmetric catalysis (e.g., chiral phosphine ligands in palladium-catalyzed azetidine ring formation) or enzymatic resolution using lipases or esterases. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) . Computational modeling (e.g., DFT calculations) can predict transition states to optimize stereochemical outcomes .

Safety and Compliance Considerations

Q. What safety protocols are essential for handling fluorinated triazole-azetidine derivatives?

- Methodology : Follow OSHA/GHS guidelines for PPE (gloves, lab coat, goggles). Use fume hoods for reactions involving volatile solvents (e.g., chloroform). For waste disposal, segregate halogenated byproducts and consult institutional EH&S protocols. Reference safety data from structurally related compounds (e.g., 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone) to anticipate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.